(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione
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Overview
Description
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is a compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives It is characterized by the presence of a hydroxyl group, a methoxy group, and a pyrrolidine ring attached to a methanethione group
Mechanism of Action
Target of Action
The primary targets of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione are currently unknown. This compound is a newly synthesized derivative of the class of phenyl(pyrrolidin-1-yl)methanone
Mode of Action
It’s known that pyrrolidine derivatives, a core structure in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
As a newly synthesized compound, further studies are required to elucidate its biochemical interactions .
Result of Action
The molecular and cellular effects of this compound are currently unknown. As a newly synthesized compound, its effects at the molecular and cellular levels are subjects of ongoing research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for several hours until the reaction is complete . The product is then purified using silica-gel column chromatography with an ethyl acetate-petroleum ether gradient solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanethione group can be reduced to form a methanol derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methanone group instead of methanethione.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanol: Similar structure but with a methanol group instead of methanethione.
Uniqueness
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of hydroxyl, methoxy, and pyrrolidine groups further enhances its versatility and applicability in various research domains.
Properties
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-5-4-9(8-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGWRASAQXVHER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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